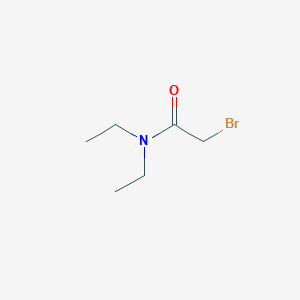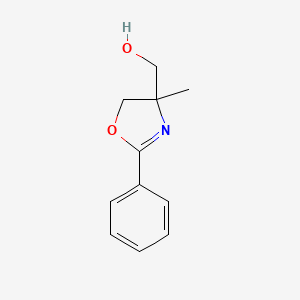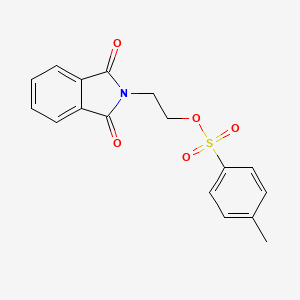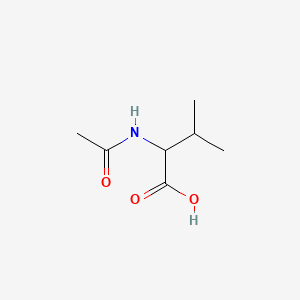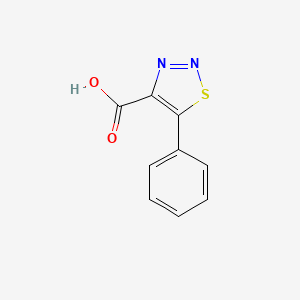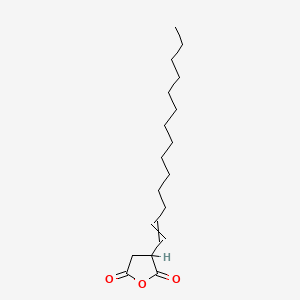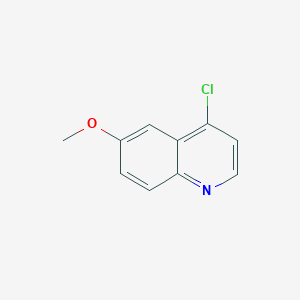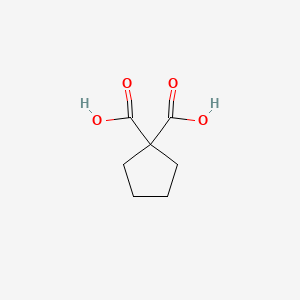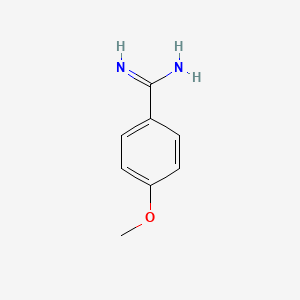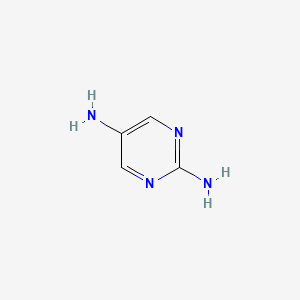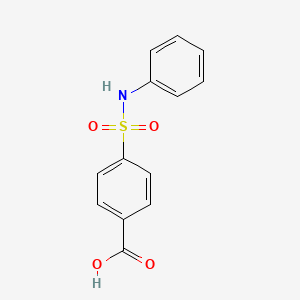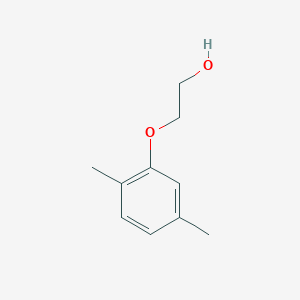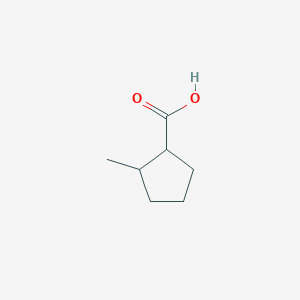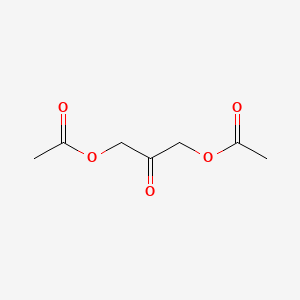
1,3-二乙酰氧基丙酮
描述
1,3-Diacetoxyacetone is a chemical compound with the molecular formula C7H10O5 and a molecular weight of 174.15 . It is a solid substance at 20°C and appears as a white to light yellow to light orange powder or crystal .
Synthesis Analysis
1,3-Diacetoxyacetone can be synthesized from glycerol through acetylation with acetic acid . The diacetylglycerols obtained can be subsequently oxidized into 1,3-diacetoxyacetone under air using an AlOx-embedded copper nanoparticle catalyst .
Molecular Structure Analysis
1,3-Diacetoxyacetone contains a total of 21 bonds, including 11 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, 2 aliphatic esters, and 1 aliphatic ketone .
Chemical Reactions Analysis
1,3-Diacetoxyacetone is an acetylation agent that reacts with terminal alkynes in a chemical reaction . It is synthesized by the acetonitrile-catalyzed addition of chlorine to an iminium ion .
Physical And Chemical Properties Analysis
1,3-Diacetoxyacetone has a melting point of 47.0 to 51.0 °C . .
科学研究应用
Application 1: Synthesis of Novel 1,3-Diacetoxy-Acridones as Cytotoxic Agents
- Summary of the Application : 1,3-Diacetoxyacetone is used in the synthesis of novel 1,3-Diacetoxy-Acridones, which are studied for their cytotoxic properties . These compounds have potential applications in cancer treatment.
- Methods of Application or Experimental Procedures : The specific methods of synthesis are not detailed in the source, but it involves the creation of a series of substituted acridones . The synthesized compounds were then tested for their in vitro cytotoxicity against human breast adenocarcinoma (MCF-7) and human promyelocytic leukemia (HL-60) cell lines .
- Results or Outcomes : The compounds showed moderate activity against MCF-7 and HL-60 cell lines . For instance, compounds 11, 12, 14, and 15 showed moderate activity against MCF-7 cell lines with IC 50 value < 5.83 μM . The compounds 8, 10 – 12, and 15 showed moderate activity against HL-60 cell lines with IC 50 value < 1.75 μM .
Application 2: Biosynthesis in Gluconobacter oxydans
- Summary of the Application : 1,3-Dihydroxyacetone (DHA), a commercially important chemical, is widely used in cosmetics, pharmaceuticals, and food industries . It prevents excessive water evaporation, provides anti-ultraviolet radiation protection, and antioxidant activity . The industrial production of DHA is based on a biotechnological synthetic route using Gluconobacter oxydans .
- Methods of Application or Experimental Procedures : In this study, DHA synthesis levels in five industrial wild-type Gluconobacter strains were compared . Then, 16 dehydrogenase genes, unrelated to DHA synthesis, were individually knocked out . By optimizing the culture media, including seed culture and fermentation media, DHA production was further enhanced . Finally, using an established fed-batch fermentation system, DHA production reached 198.81 g L −1 in a 5 L bioreactor, with a glycerol conversion rate of 82.84% .
- Results or Outcomes : The study resulted in significantly enhanced DHA production, reaching 89.49 g L −1 and 42.27% higher than the wild-type strain . After optimization and using a fed-batch fermentation system, DHA production reached 198.81 g L −1 .
Application 3: Synthesis of 1,3-dienals or 1,3-dienones
- Summary of the Application : 1,3-Diacetoxyacetone is used in the synthesis of various 1,3-dienals or 1,3-dienones . These compounds have potential applications in the synthesis of different fine chemicals and serve as a building block for the synthesis of new non-toxic and biodegradable polymers .
- Methods of Application or Experimental Procedures : The specific methods of synthesis are not detailed in the source, but it involves a reaction between diazo compounds and furans . This strategy features metal-free, additive-free, broad functional group tolerance, and readily accessible starting materials .
- Results or Outcomes : The strategy is applicable in both intramolecular and intermolecular protocols .
Application 4: Asymmetric Epoxidation Catalyzed by Chiral Ketones
- Summary of the Application : 1,3-Diacetoxyacetone is used in the synthesis of dioxiranes with rigid conformations . These compounds have potential applications in the field of asymmetric epoxidation catalyzed by chiral ketones .
- Methods of Application or Experimental Procedures : The specific methods of synthesis are not detailed in the source, but it involves the design and synthesis of cyclic analogs of 1,3-diacetoxyacetone . The synthesized compounds were then used in the epoxidation reactions .
- Results or Outcomes : Several interesting features were observed in the epoxidation reactions .
Application 5: Commercial Use
- Summary of the Application : 1,3-Diacetoxyacetone is commercially available and used in various industrial applications . It is often used as a reagent in the synthesis of other chemicals .
- Methods of Application or Experimental Procedures : The specific methods of application are not detailed in the source, but it involves the use of 1,3-Diacetoxyacetone as a reagent in various chemical reactions .
- Results or Outcomes : The outcomes of these applications vary widely depending on the specific chemical reactions involved .
安全和危害
属性
IUPAC Name |
(3-acetyloxy-2-oxopropyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c1-5(8)11-3-7(10)4-12-6(2)9/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVCVSQSQHGBNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287893 | |
| Record name | 1,3-Diacetoxyacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diacetoxyacetone | |
CAS RN |
6946-10-7 | |
| Record name | 6946-10-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6946-10-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403750 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6946-10-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diacetoxyacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


